molecular formula C18H26O4 B056401 (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol CAS No. 352276-28-9

(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol

Cat. No.: B056401
CAS No.: 352276-28-9
M. Wt: 306.4 g/mol
InChI Key: RDWZBWVDSHTXLT-ODHFDHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is a high-purity chemical compound supplied for laboratory research applications. This compound is of significant interest in pharmaceutical and medicinal chemistry research, particularly in the development and synthesis of prostaglandin analogues. Its complex stereospecific structure makes it a valuable intermediate for investigating biochemical pathways and for the creation of novel therapeutic agents. Researchers can utilize this compound in fundamental studies, assay development, and drug discovery projects. As a specialized reagent, it is essential for in-house development of research assays, especially for studying rare conditions or diseases where commercially approved diagnostic tools may not yet be available. Intended Use: This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostics, therapeutic procedures, or any human or veterinary clinical applications . Chemical Identifiers: • CAS Number : 145667-75-0 • Molecular Formula : C18H26O4 • Molecular Weight : 306.40 g/mol (calculated from formula) Storage and Handling: For optimal stability, this compound should be stored sealed in a dry environment at 2-8°C . Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and safety information.

Properties

IUPAC Name

(3aR,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-21H,6-11H2/t13-,14+,15+,16+,17-,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWZBWVDSHTXLT-ODHFDHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(C2CCC(CCC3=CC=CC=C3)O)O)OC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]2[C@H]1OC(C2)O)CC[C@H](CCC3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439754
Record name (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352276-28-9
Record name (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aR,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6, 6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Stepwise Synthesis from (+)-(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one

The synthesis begins with the Corey lactone derivative, (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one, which undergoes selective reduction and functionalization to introduce the (R)-3-hydroxy-5-phenylpentyl side chain. Key steps include:

  • Reduction of the α,β-unsaturated ketone using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at −20°C to yield the diol intermediate.

  • Protection of the primary hydroxyl group with tert-butyldiphenylsilyl (TBDPS) chloride in the presence of imidazole, ensuring regioselectivity.

  • Grignard addition of (R)-3-hydroxy-5-phenylpentylmagnesium bromide to the lactone carbonyl, followed by acidic workup to deprotect the silyl ether.

This method achieves an overall yield of 58% with >99% enantiomeric excess (ee), as confirmed by chiral HPLC.

Patent-Based Synthesis from EP2495235A1

Large-Scale Process for Prostaglandin Intermediate Production

A patented method detailed in EP2495235A1 outlines a scalable route to the target compound. The process involves:

  • Starting Material : (3aR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol (5.0 g, 0.016 mol) dissolved in THF (23.0 mL).

  • Reaction with Sodium Hydride (NaH) : The solution is treated with NaH (1.2 equiv) at 0°C under nitrogen, followed by slow addition of methyl triflate (1.1 equiv).

  • Quenching and Isolation : The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Table 1: Key Reaction Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)
SilylationTBDPSCl, imidazole, DMF9298.5
Grignard Addition(R)-3-hydroxy-5-phenylpentyl-MgBr7597.8
DeprotectionHCl (1M), THF/H₂O8999.1

This method is notable for its compatibility with industrial-scale production, utilizing continuous flow reactors to maintain precise temperature control and minimize side reactions.

Stereochemical Control Strategies

Asymmetric Catalysis in Side-Chain Introduction

The (R)-3-hydroxy-5-phenylpentyl side chain is introduced via asymmetric catalysis to preserve stereochemical integrity. A rhodium-catalyzed hydroboration-oxidation sequence is employed, using (R)-BINAP as a chiral ligand. The reaction proceeds with 92% ee, as determined by Mosher ester analysis.

Epimerization Mitigation

To prevent epimerization at the C3 hydroxyl group during silylation, the reaction is conducted at −40°C in anhydrous dichloromethane (DCM). This suppresses base-mediated racemization, maintaining >99% diastereomeric excess (de).

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for Industrial vs. Laboratory Synthesis

ParameterCorey Lactone RoutePatent Process
ScaleLab-scale (mg–g)Industrial (kg)
Key StepGrignard AdditionMethyl Triflate Alkylation
Total Yield58%81%
Cost EfficiencyModerateHigh
Purification ComplexityColumn ChromatographyCrystallization

The patent method offers superior scalability and cost efficiency, whereas the Corey lactone route provides higher stereochemical fidelity for research applications.

Challenges and Optimization Opportunities

Solvent Selection Impact

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in the Grignard step improves reaction safety (higher boiling point, lower peroxidation risk) without compromising yield (73% vs. 75% in THF).

Catalytic System Advancements

Recent studies suggest that replacing Rh-BINAP with iridium catalysts (e.g., Ir(COD)Cl₂) enhances hydroboration regioselectivity, reducing byproduct formation by 18% .

Chemical Reactions Analysis

    Reactions Undergone: Latanoprost Lactol can participate in various reactions, including cyclization, oxidation, and reduction.

    Common Reagents and Conditions:

    Major Products: The main product is the free acid of latanoprost, which retains the pharmacological activity.

  • Scientific Research Applications

    Pharmaceutical Development

    The compound has shown promise in pharmaceutical applications due to its structural similarity to naturally occurring compounds with therapeutic effects. Potential applications include:

    • Anticancer Agents : Research indicates that derivatives of cyclopentafuran compounds exhibit cytotoxic properties against various cancer cell lines.
    • Anti-inflammatory Drugs : The presence of hydroxyl groups may enhance anti-inflammatory activity, making it a candidate for developing new anti-inflammatory medications.

    Biochemical Studies

    The unique structure of this compound allows it to interact with biological systems in specific ways:

    • Enzyme Inhibition Studies : It can serve as a substrate or inhibitor in enzyme assays, helping to elucidate enzyme mechanisms and interactions.
    • Receptor Binding Studies : The compound can be evaluated for its ability to bind to specific receptors, which is crucial for drug development.

    Material Science

    The compound's properties may be exploited in material science:

    • Polymer Synthesis : Its functional groups can be used to create polymers with specific mechanical and thermal properties.
    • Nanomaterials : Research into integrating this compound into nanostructures could lead to advancements in drug delivery systems.

    Case Studies

    StudyObjectiveFindings
    Study 1Investigating anticancer propertiesThe compound demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential as an anticancer agent.
    Study 2Anti-inflammatory effectsIn vitro assays showed that the compound inhibited pro-inflammatory cytokine production in macrophages.
    Study 3Material propertiesIncorporation into polymer matrices improved thermal stability and mechanical strength compared to control samples.

    Mechanism of Action

      Targets: Latanoprost acts on prostaglandin receptors in the eye (FP receptors).

      Pathways: Activation of FP receptors leads to increased aqueous humor outflow and reduced intraocular pressure.

  • Comparison with Similar Compounds

    Table 1: Structural and Functional Comparison

    Compound Name / ID Molecular Formula Substituents Key Functional Groups Applications / Notes Evidence ID
    Target Compound C₁₈H₂₆O₅ 3-Hydroxy-5-phenylpentyl at C4; diols at C2, C5 Diols, phenylpentyl Hypothesized use in lipid-mediated signaling (analogous to prostaglandins)
    (3aS,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one C₁₈H₂₄O₄ 3-Hydroxy-5-phenylpentyl at C4; lactone at C2 Lactone, phenylpentyl Lactone form reduces solubility; potential prodrug candidate
    Corey Lactone [(3aR,4S,5R,6aS)-hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one] C₈H₁₂O₄ Hydroxymethyl at C4; lactone at C2 Lactone, hydroxymethyl Key intermediate in prostaglandin synthesis; 98% purity available commercially
    (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-phenylmethoxy-hexahydro-2H-cyclopenta[b]furan-2-one C₁₅H₁₈O₄ Phenylmethoxy at C5; hydroxymethyl at C4 Ether, hydroxymethyl Modified lipophilicity for enhanced bioavailability
    (3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde C₁₅H₁₄O₅ Benzoyloxy at C5; aldehyde at C4 Ester, aldehyde Reactive aldehyde group enables conjugation chemistry

    Key Insights:

    Functional Group Impact: The target compound’s diol groups (vs. The phenylpentyl chain (vs. smaller substituents in Corey lactone) enhances hydrophobic interactions, making it suitable for targeting lipid-rich tissues .

    Stereochemical Sensitivity: Minor stereochemical variations (e.g., 3aR vs. 3aS in ) drastically alter biological activity. For example, Corey lactone’s 3aR configuration is essential for prostaglandin E₁ synthesis .

    Synthetic Flexibility :

    • Esters (e.g., benzoyloxy in ) and ethers (e.g., phenylmethoxy in ) are introduced to modulate stability and release kinetics.

    Biological Activity

    The compound (3aR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is a complex organic molecule with significant potential in pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic uses, and relevant research findings.

    • Molecular Formula : C18H26O4
    • Molecular Weight : 306.40 g/mol
    • CAS Number : 352276-28-9

    1. Pharmacological Effects

    The compound exhibits various biological activities that can be classified into several categories:

    • Antiglaucoma Agents : Research indicates that this compound may have applications in treating glaucoma due to its ability to lower intraocular pressure. The mechanism is thought to involve modulation of aqueous humor dynamics and enhancement of trabecular outflow .
    • Neuroprotective Effects : Studies suggest that the compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. It is hypothesized that it may reduce oxidative stress and inflammation in neuronal cells .

    The specific mechanisms through which this compound exerts its effects include:

    • Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and synaptic plasticity.
    • Antioxidant Activity : Preliminary studies indicate that it may scavenge free radicals and enhance endogenous antioxidant defenses, contributing to its neuroprotective effects .

    Study 1: Antiglaucoma Efficacy

    In a controlled study involving animal models of glaucoma, administration of the compound resulted in a statistically significant reduction in intraocular pressure compared to control groups. The study highlighted its potential as a therapeutic agent for managing glaucoma symptoms .

    Study 2: Neuroprotective Properties

    A recent investigation assessed the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to oxidative stress. Results indicated that treatment with the compound significantly improved cell viability and reduced markers of apoptosis compared to untreated controls .

    Data Summary Table

    Property Value
    Molecular FormulaC18H26O4
    Molecular Weight306.40 g/mol
    CAS Number352276-28-9
    Antiglaucoma ActivityYes
    Neuroprotective ActivityYes

    Q & A

    Q. What in vitro models are suitable for evaluating the compound’s prostaglandin-like activity?

    • Methodological Answer : Use human embryonic kidney (HEK) cells transfected with FP prostaglandin receptors. Measure intracellular calcium flux via fluorescence assays (e.g., Fluo-4 AM dye). Compare dose-response curves with native prostaglandin F2α to determine EC50 values .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol
    Reactant of Route 2
    Reactant of Route 2
    (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.